![molecular formula C9H4BrClFNO B6294263 5-(3-bromo-2-chloro-6-fluorophenyl)oxazole CAS No. 2364584-83-6](/img/structure/B6294263.png)
5-(3-bromo-2-chloro-6-fluorophenyl)oxazole
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Overview
Description
5-(3-bromo-2-chloro-6-fluorophenyl)oxazole, commonly referred to as “5-BCFPO”, is a heterocyclic organic compound that has been used in a variety of scientific research applications. It has been primarily studied for its potential to act as an inhibitor of enzymes and to interact with other molecules in a variety of biochemical and physiological processes. Additionally, potential future directions for research involving 5-BCFPO will be discussed.
Scientific Research Applications
5-BCFPO has been used in a variety of scientific research applications, primarily as an inhibitor of enzymes. It has been used to study the function of enzymes such as protein kinases, lipases, and proteases. Additionally, 5-BCFPO has been used to study the effects of various drugs on enzyme activity. It has also been used in studies of the interactions between proteins, DNA, and other molecules.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets through various types of bonds and interactions .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the wide spectrum of biological activities exhibited by oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The use of 5-BCFPO in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for future use. Additionally, it can be used to study the function of enzymes and the effects of various drugs on enzyme activity. However, there are also some limitations to using 5-BCFPO in laboratory experiments. It is not yet known exactly how it interacts with proteins, DNA, and other molecules, and its mechanism of action is still being studied.
Future Directions
Future research involving 5-BCFPO should focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further studies should be conducted to examine the effects of 5-BCFPO on the activity of various enzymes. Additionally, research should be conducted to explore the potential therapeutic applications of 5-BCFPO. Finally, research should be conducted to explore the potential of 5-BCFPO as an inhibitor of other enzymes and molecules.
Synthesis Methods
5-BCFPO can be synthesized through the reaction of 3-bromo-2-chloro-6-fluorobenzaldehyde and ethyl oxazole-2-carboxylate. This reaction is catalyzed by a base such as sodium hydroxide, yielding 5-BCFPO as the final product. The reaction is typically carried out in an aqueous solution at a low temperature for a few hours. The resulting product is then purified through recrystallization and can be stored for future use.
properties
IUPAC Name |
5-(3-bromo-2-chloro-6-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(12)8(9(5)11)7-3-13-4-14-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDFUHQFXRCQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C2=CN=CO2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-2-chloro-6-fluorophenyl)oxazole |
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